molecular formula C17H23N5O B2487062 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine CAS No. 2380060-92-2

2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

Cat. No. B2487062
CAS RN: 2380060-92-2
M. Wt: 313.405
InChI Key: NTKBCKZPDXRWFI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine, also known as VX-745, is a small molecule inhibitor of p38 MAP kinase. This compound has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Mechanism of Action

2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine inhibits the activity of p38 MAP kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a downstream inhibition of inflammatory cytokines and other signaling pathways. The inhibition of p38 MAP kinase by 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have a variety of effects on cellular processes, including the inhibition of inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have a variety of biochemical and physiological effects in preclinical models. In cancer models, 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to inhibit tumor growth and metastasis. In inflammatory disorders, 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β. In neurodegenerative diseases, 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine is that it is a small molecule inhibitor, which makes it easier to administer and study in preclinical models. However, one limitation of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine. One direction is to study the potential therapeutic applications of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine in other diseases, such as cardiovascular disease and diabetes. Additionally, future studies could focus on optimizing the synthesis of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine to improve its yield and purity. Finally, future studies could focus on developing more specific inhibitors of p38 MAP kinase to reduce off-target effects and improve the specificity of the compound.

Synthesis Methods

The synthesis of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine involves several steps, including the preparation of 2,4-dimethyl-6-chloropyrimidine, 5-methyl-2-(oxymethyl)pyrimidine, and 3-(piperidin-1-yl)propan-1-ol. These intermediates are then reacted together to form 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine. The synthesis of 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of p38 MAP kinase, which is involved in a variety of cellular processes, including inflammation, cell differentiation, and apoptosis. 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been studied in preclinical models of cancer, inflammatory disorders, and neurodegenerative diseases. In these studies, 2,4-Dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.

properties

IUPAC Name

2,4-dimethyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-12-8-18-17(19-9-12)23-11-15-5-4-6-22(10-15)16-7-13(2)20-14(3)21-16/h7-9,15H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBCKZPDXRWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)COC3=NC=C(C=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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